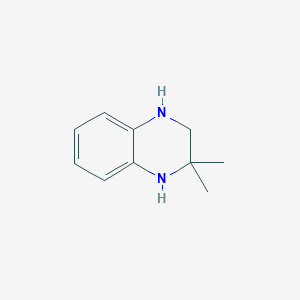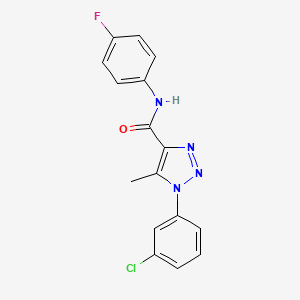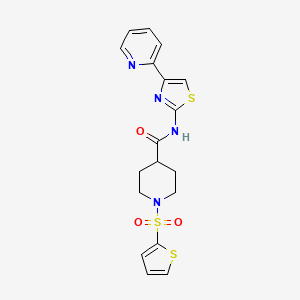![molecular formula C22H24ClN3O2S B2806191 2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1022922-49-1](/img/structure/B2806191.png)
2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule. It contains an adamantyl group (a type of diamondoid), a 4-chlorophenyl group, a carbonylamino group, and a 1,3-thiazol-2-yl group .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure. The 4-chlorophenyl group, carbonylamino group, and 1,3-thiazol-2-yl group are all planar or nearly planar .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonylamino group could potentially undergo reactions with nucleophiles, and the chlorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the adamantyl group could potentially increase the compound’s lipophilicity .科学的研究の応用
Molecular Structure and Synthesis
Several studies have focused on the synthesis and structural analysis of this compound and its derivatives. For instance, the crystal structure of a related compound showed intermolecular interactions forming chains, indicating potential for further chemical manipulation and study within pharmaceutical chemistry (Saravanan et al., 2016). Another study on the synthesis of N,N-diphenylamine derivatives, including reactions with substituted phenols, highlights the chemical versatility and potential for creating a variety of pharmacologically active molecules (Kumar & Mishra, 2020).
Pharmacological Applications
The pharmacological evaluation of some derivatives has shown promising results, particularly in analgesic and anti-inflammatory activities. For example, compounds synthesized from diphenylamine derivatives demonstrated significant potential to treat pain and inflammation, suggesting that derivatives of the primary compound might possess similar therapeutic benefits (Kumar & Mishra, 2020). Additionally, certain sulfonamide derivatives with adamantyl and other moieties have been studied for their cytotoxic activities against cancer cell lines, indicating a broad spectrum of potential medicinal applications (Ghorab et al., 2015).
Antimicrobial and Antiviral Activities
Adamantane-containing compounds have been reported to possess antimicrobial and antiviral activities. This suggests that the structural features inherent to these molecules, possibly including "2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide," contribute to their biological efficacy. Research into adamantane-derivatives shows promising antiviral properties, underscoring the potential of these compounds in treating viral infections (Makarova et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c23-17-3-1-16(2-4-17)19(27)25-18(20(28)26-21-24-5-6-29-21)22-10-13-7-14(11-22)9-15(8-13)12-22/h1-6,13-15,18H,7-12H2,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEAIEYQOBAISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=NC=CS4)NC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methylpyrrolo[2,3-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2806111.png)
![2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B2806112.png)
![methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate](/img/structure/B2806113.png)

![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2806115.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2806120.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806125.png)
![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole](/img/structure/B2806126.png)
![3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2806127.png)

![N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2806131.png)